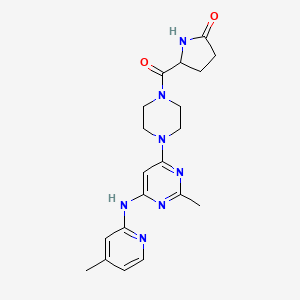

5-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Descripción

The compound 5-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a heterocyclic organic molecule featuring a pyrrolidin-2-one core linked via a piperazine-carbonyl group to a substituted pyrimidine ring. The pyrimidine moiety contains a 2-methyl group and a 6-amino substituent derived from 4-methylpyridin-2-yl. This structural architecture is reminiscent of bioactive molecules explored in medicinal chemistry, particularly those targeting kinase enzymes or G protein-coupled receptors (GPCRs) due to the pyrimidine and piperazine motifs .

Propiedades

IUPAC Name |

5-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2/c1-13-5-6-21-16(11-13)25-17-12-18(23-14(2)22-17)26-7-9-27(10-8-26)20(29)15-3-4-19(28)24-15/h5-6,11-12,15H,3-4,7-10H2,1-2H3,(H,24,28)(H,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMDOAGRPSMTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes multiple functional groups that contribute to its biological properties, such as the piperazine and pyrimidine moieties, which are known for their pharmacological relevance.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biochemical pathways.

1. Anticancer Activity

Research indicates that derivatives of pyrimidine and piperazine often exhibit significant anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that similar compounds can effectively block the activity of tyrosine kinases, leading to reduced tumor growth in vitro and in vivo models .

The mechanism of action for this compound likely involves the inhibition of key enzymes involved in cell signaling pathways. The presence of the pyrimidine and piperazine rings suggests that it may interact with ATP-binding sites on kinases, thereby preventing phosphorylation processes critical for cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the structure can enhance potency and selectivity:

| Structural Feature | Modification Impact |

|---|---|

| Pyrimidine Substituents | Altering substituents can enhance binding affinity to targets. |

| Piperazine Ring | Modifications can improve solubility and bioavailability. |

| Carbonyl Group | Essential for maintaining interaction with target enzymes. |

Case Studies

Several studies have explored the efficacy of similar compounds derived from piperazine and pyrimidine frameworks:

- Case Study on Tyrosine Kinase Inhibitors : A study published in Molecular Pharmacology highlighted a series of pyrimidine-piperazine derivatives that showed potent inhibition against various cancer cell lines, demonstrating IC50 values in the nanomolar range .

- In Vivo Studies : In animal models, compounds with similar structures exhibited significant tumor regression when administered at specific dosages, indicating a favorable therapeutic index .

- Combination Therapy : Research suggests that combining this compound with other chemotherapeutic agents may yield synergistic effects, enhancing overall treatment efficacy against resistant cancer types .

Aplicaciones Científicas De Investigación

Kinase Inhibition

The primary mechanism through which this compound exerts its effects is through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been identified as a potential inhibitor of c-KIT kinase , which plays a crucial role in several cancers, including gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT can lead to reduced cell proliferation and survival in cancerous cells .

Targeted Therapy for Cancer

The compound's ability to inhibit kinases positions it as a candidate for targeted cancer therapies. It has been shown to be effective against various mutations associated with c-KIT, making it a valuable tool in treating resistant forms of cancer .

Case Studies

-

Gastrointestinal Stromal Tumors (GISTs) :

- A study demonstrated that derivatives similar to the compound effectively reduced tumor size in GIST models by inhibiting c-KIT activity. The treatment led to a significant decrease in tumor burden, suggesting that such compounds could be developed into effective therapeutic agents for GIST patients .

- Acute Myeloid Leukemia (AML) :

Biological Assays

In vitro studies have assessed the compound's efficacy against various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| GIST Cells | 0.25 | c-KIT inhibition |

| AML Cells | 1.25 | CDK inhibition |

| Breast Cancer Cells | 0.50 | Multi-target kinase inhibition |

These results underscore the compound's potential as a multi-target therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds share structural or synthetic similarities with the target molecule, enabling a comparative analysis:

Compound 28 (Patent Example)

Structure: 2’-((5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one Key Differences:

- Core Structure: Incorporates a spiro pyrazino-pyrrolo-pyrimidinone system instead of a pyrrolidin-2-one.

- Substituents: The pyrimidine ring is substituted with 4-methylpiperazine at position 5, contrasting with the target’s 4-methylpyridin-2-ylamino group at position 5.

- Synthesis: Both compounds employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for pyrimidine functionalization. However, Compound 28 uses a spirocyclic intermediate, whereas the target molecule features a simpler pyrrolidinone-carbonyl linkage .

5-({6-[(4-Piperidinylmethyl)amino]-4-pyrimidinyl}amino)-2-pyrazinecarbonitrile

Structure: Pyrimidine linked to piperidinylmethylamino and pyrazinecarbonitrile groups . Key Differences:

- Substituent Flexibility: The piperidinylmethyl group offers greater conformational flexibility than the target’s rigid 4-methylpyridin-2-ylamino substituent.

Ethylpiperazine-Pyrido-Pyrrolo-Pyrimidinone Derivative

Structure : 2-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one .

Key Differences :

- Substituents: The ethylpiperazine and methoxypropyl groups enhance lipophilicity, which may improve membrane permeability compared to the target’s methylpyridine and pyrrolidinone groups.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Structure : A simpler pyrimidine derivative with piperidine and methyl substituents .

Key Differences :

- Minimalist Design: Lacks the piperazine-pyrrolidinone linkage, resulting in a lower molecular weight (223.28 g/mol vs. ~450 g/mol estimated for the target).

- Crystallographic Data : The crystal structure reveals planar pyrimidine geometry with N–H···N hydrogen bonds, a feature likely conserved in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely parallels methods in , utilizing Pd-mediated cross-coupling to install the 4-methylpyridin-2-ylamino group .

- Structural Advantages: The pyrrolidinone-carbonyl linker may enhance solubility compared to spirocyclic (Compound 28) or fused-ring systems (Ethylpiperazine Derivative) .

- Substituent Effects: The 4-methylpyridin-2-ylamino group in the target could improve hydrogen-bonding interactions vs.

Q & A

Q. Methodological Answer :

- 1H/13C NMR :

- HRMS : Confirm molecular ion ([M+H]+) and fragment ions corresponding to the pyrimidine-piperazine cleavage.

- IR Spectroscopy : Stretching vibrations for amide carbonyl (~1650 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .

Advanced: How can discrepancies in in vitro activity data across different assay systems be resolved for this compound?

Methodological Answer :

Data contradictions often arise from assay-specific variables. Resolution strategies include:

- Assay Standardization :

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish binding affinity from functional efficacy .

- Metabolic Stability Screening : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Basic: What are the recommended safety protocols for handling this compound during synthesis?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washes, which may release toxic vapors .

- Waste Disposal : Segregate halogenated (e.g., dichloromethane) and non-halogenated waste streams per EPA guidelines .

Advanced: What computational approaches are suitable for predicting the binding mode of this compound to kinase targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets. Focus on conserved residues (e.g., hinge region lysine) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the pyrrolidinone carbonyl and catalytic aspartate .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities across kinase isoforms, prioritizing selectivity .

Basic: How can the purity of this compound be validated post-synthesis?

Q. Methodological Answer :

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min). Purity ≥95% is acceptable for biological testing .

- Elemental Analysis : Match calculated vs. observed C, H, N values within ±0.4% .

- TLC : Monitor reaction progress using silica plates eluted with ethyl acetate:hexane (3:7); visualize under UV (254 nm) .

Advanced: What strategies mitigate off-target effects in in vivo studies of this compound?

Q. Methodological Answer :

- Metabolite Profiling : Identify major metabolites via LC-MS/MS to rule out active/toxic byproducts .

- Dose Escalation : Start at 1 mg/kg (rodents) and monitor biomarkers (e.g., liver enzymes) to establish a therapeutic window .

- Target Deconvolution : Apply chemoproteomics (e.g., thermal shift assays) to map off-target interactions .

Basic: What solvent systems are optimal for recrystallizing this compound?

Q. Methodological Answer :

- Polar Solvents : Ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction .

- Non-Polar Systems : Dichloromethane/hexane (1:5) for high-purity amorphous solids .

- Temperature : Slow cooling from 60°C to 4°C enhances crystal uniformity .

Advanced: How can SAR studies guide the optimization of this compound’s pharmacokinetic profile?

Q. Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) to the pyrrolidinone ring to reduce LogP from ~3.5 to ≤2.5, improving solubility .

- Metabolic Blocking : Fluorinate the pyrimidine ring or replace labile methyl groups with cyclopropyl to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the pyrrolidinone carbonyl as an ester to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.